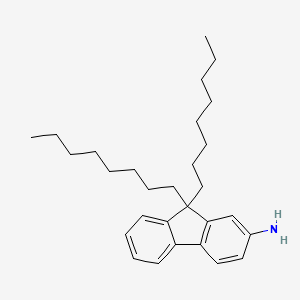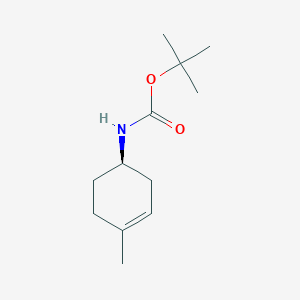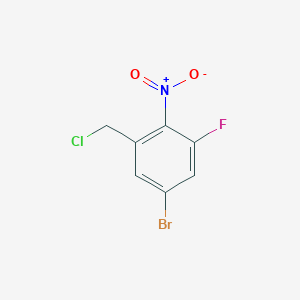
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA) in dichloromethane are used for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to protect the amine functionality during synthetic steps that might otherwise affect it. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but with a different stereochemistry.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative.
1-tert-Butoxycarbonyl-3-pyrrolidone: A related compound with a different functional group.
Uniqueness
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the Boc protecting group and the pyrrolidine ring. This combination provides stability under basic conditions and ease of removal under acidic conditions, making it highly versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
1245647-86-2 |
|---|---|
Molekularformel |
C11H17NO6 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyloxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)17-9(15)12-5-4-7(6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
QXUNNVVSKDLGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC(=O)N1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


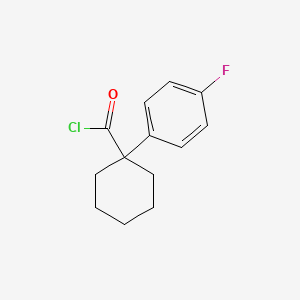
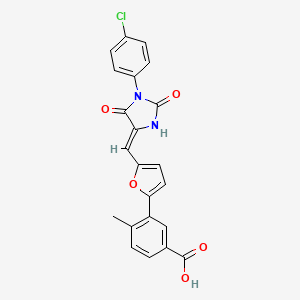
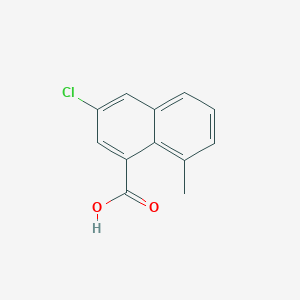
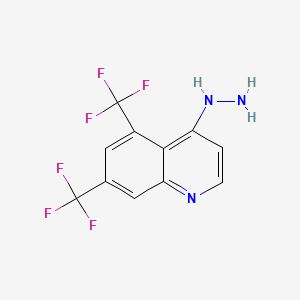
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
